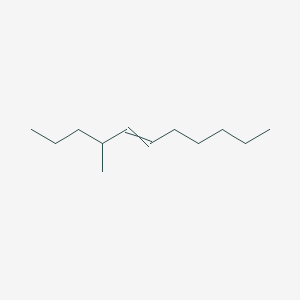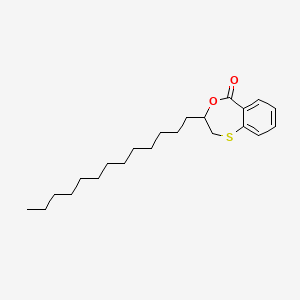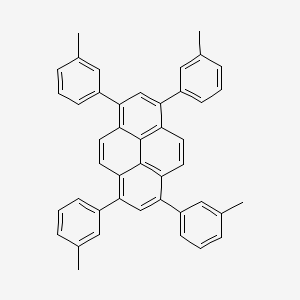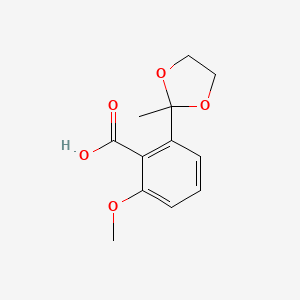
2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with 2-methyl-1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products:
Oxidation: this compound can be converted to 2-carboxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid.
Reduction: The product is 2-methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism by which 2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. The methoxy and dioxolane groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
2-Methoxybenzoic acid: Lacks the dioxolane ring, making it less structurally complex.
2-Methyl-1,3-dioxolane: Does not have the benzoic acid core, limiting its applications.
2-Methoxy-1,3-dioxolane: Similar in structure but lacks the benzoic acid moiety.
Uniqueness: 2-Methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid is unique due to the combination of a methoxy group, a dioxolane ring, and a benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
143613-15-4 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-methoxy-6-(2-methyl-1,3-dioxolan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(16-6-7-17-12)8-4-3-5-9(15-2)10(8)11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14) |
Clave InChI |
PQDKCXMBJXYXAC-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=C(C(=CC=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
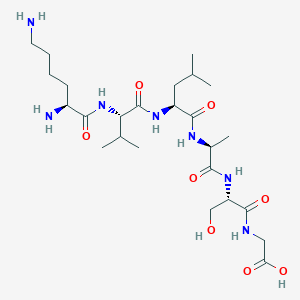
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
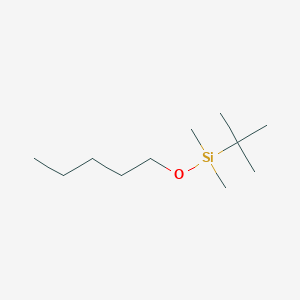
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)

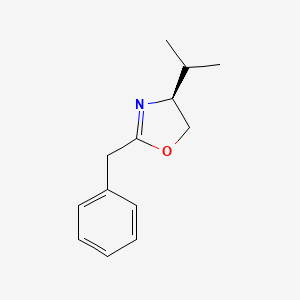

![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
